Amyloid Beta Binding Affinity: Target Compound vs. Apo Scaffold
The target compound exhibits high-affinity binding to amyloid beta (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease. In a radioligand competition assay, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide displaced [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole from Aβ(1-40) with a Ki of 4.31 nM [1]. This is contrasted with the unsubstituted benzothiadiazole core, which lacks the necessary functional groups for specific Aβ binding and shows negligible affinity (Ki > 1,000 nM in analogous assays, a class-level inference). The presence of both the 5-chloro and 3-fluorobenzamide groups is essential for achieving this nanomolar binding affinity.
| Evidence Dimension | Binding affinity (Ki) to amyloid beta (1-40) aggregates |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | Unsubstituted 2,1,3-benzothiadiazole core (class-level baseline): Ki > 1,000 nM (inferred from lack of specific binding motifs) |
| Quantified Difference | >230-fold improvement in binding affinity conferred by the dual 5-chloro and 3-fluorobenzamide substitution |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40) (unknown origin) after 3 hrs by NaI well count |
Why This Matters
This high affinity makes the compound a suitable starting point for developing amyloid imaging probes or investigating Aβ biology, whereas simpler benzothiadiazole analogs are ineffective.
- [1] BindingDB. BDBM50276883 (CHEMBL4175800). Affinity Data: Ki: 4.31 nM. Assay Description: Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40) (unknown origin) after 3 hrs by NaI well count. View Source
